molecular formula C15H18N2O3 B2839043 N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411268-41-0

N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2839043
CAS No.: 2411268-41-0
M. Wt: 274.32
InChI Key: FUTCSFSMPSHDRS-UHFFFAOYSA-N
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Description

N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide is a complex organic compound that features a pyrrolidine ring, a phenoxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxyethyl group and the prop-2-enamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature regulation, and product isolation can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenoxyethyl-containing molecules. Examples are:

  • N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide
  • N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]butanamide

Uniqueness

What sets N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)16-12-10-15(19)17(11-12)8-9-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTCSFSMPSHDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(=O)N(C1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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